3-(4-Methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
3-(4-Methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring fused to a pyridine core. Its molecular formula is C₁₅H₁₂N₂O₄, with a molecular weight of 284.27 g/mol and a CAS registry number of 938001-71-9 . The compound includes a 4-methoxyphenyl substituent at position 3, a methyl group at position 6, and a carboxylic acid moiety at position 4 (Figure 1). It has been used in research settings, though commercial availability is currently discontinued .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-8-7-11(15(18)19)12-13(17-21-14(12)16-8)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUCUFQYUHRUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS No. 1018143-33-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C15H12N2O4
- Molecular Weight : 284.27 g/mol
- IUPAC Name : 3-(4-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. The process includes the formation of the isoxazole ring and subsequent carboxylation. Detailed methodologies can be found in various chemical literature .
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. It was shown to scavenge free radicals effectively, with an IC50 value indicating high potency against oxidative stress .
Anticancer Activity
Research indicates that this compound has notable anticancer effects. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including:
- Breast adenocarcinoma (MCF-7)
- Colon adenocarcinoma (LoVo)
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µg/mL) | Observations |
|---|---|---|
| MCF-7 | <30 | Significant inhibition of growth |
| LoVo | <25 | Induction of apoptosis observed |
| LoVo/DX (resistant) | >40 | Moderate activity against resistance |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Inhibitory constants (Ki) ranged from 3.07 to 87.26 nM.
- Carbonic Anhydrases I and II : Ki values were found between 1.47 and 10.06 nM, indicating strong inhibition .
Case Studies
-
Study on Antioxidant Activity :
A study published in a peer-reviewed journal highlighted the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a strong correlation between concentration and scavenging ability . -
Anticancer Efficacy :
A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. The results suggested improved outcomes when combined with standard chemotherapy regimens, demonstrating a synergistic effect .
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid moiety at position 4 undergoes typical acid-derived transformations:
*Yields estimated from analogous isoxazole-carboxylic acid systems.
Key Findings :
-
The electron-withdrawing isoxazole ring enhances the acidity of the carboxylic group (pKa ~3.2) .
-
Steric hindrance from the 3-(4-methoxyphenyl) group slows reactions at position 4.
Isoxazole Ring Reactivity
The isoxazole core participates in electrophilic substitutions and cycloadditions:
Electrophilic Aromatic Substitution
| Position | Reagent | Product | Selectivity |
|---|---|---|---|
| C5 | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | >95% |
| C7 | Br₂/FeBr₃ | 7-Bromo derivative | 80% |
Cycloadditions
-
Reacts with diaryl acetylenes under microwave irradiation to form pyridine-fused polycycles via [2+2] mechanisms (70–75% yield) .
Methoxy Group Transformations
The 4-methoxyphenyl substituent undergoes demethylation and coupling:
Thermodynamic Data :
Photochemical and Thermal Behavior
-
Photodegradation : UV light (254 nm) induces ring-opening via cleavage of the O–N bond in isoxazole, forming a nitrile oxide intermediate (t₁/₂ = 4.2 hrs in methanol).
-
Thermal Stability : Decomposes at 210°C (DSC), releasing CO₂ from decarboxylation .
Biological Interaction-Driven Reactions
In enzymatic environments (e.g., cytochrome P450 models):
-
Hydroxylation : CYP3A4 catalyzes para-hydroxylation of the methoxyphenyl group (kcat = 12.4 min⁻¹) .
-
Conjugation : Forms glucuronides at the carboxylic acid (UGT1A1-mediated) .
Comparative Reactivity Table
| Functional Group | Reaction Rate (Relative) | Dominant Mechanism |
|---|---|---|
| Carboxylic acid | 1.0 (reference) | Nucleophilic acyl substitution |
| Isoxazole C5 | 0.3 | Electrophilic substitution |
| Methoxy group | 0.15 | Oxidative demethylation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of this compound can be contextualized by comparing it to analogs within the isoxazolo[5,4-b]pyridine family.
Structural Modifications and Physicochemical Properties
Notes:
- Positional Isomerism: The target compound is alternately named 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid in some sources due to IUPAC numbering conventions for fused heterocycles . This highlights the need for standardized nomenclature in structural comparisons.
- Substituent Effects: The 4-methoxyphenyl group enhances lipophilicity compared to smaller substituents like cyclopropyl . Ethyl groups (e.g., CAS 1263211-54-6) increase molecular weight and steric bulk, which may impact binding interactions .
Q & A
Q. Critical parameters :
- Temperature control during cyclization (exothermic).
- Solvent selection (e.g., ethanol for green chemistry compatibility) .
Basic: How should researchers handle stability and storage?
Answer:
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. The carboxylic acid group is hygroscopic and prone to decomposition under humid conditions.
- Stability : Monitor via HPLC every 6 months; degradation products include decarboxylated derivatives (loss of ~44 Da in mass spectrometry) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
Yield optimization strategies :
- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent effects : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) and improves yield by 10–15% .
Contradiction note : While ethanol is greener, DMF may improve yields but requires careful waste management. Justify based on sustainability goals .
Advanced: What analytical methods resolve contradictions in spectral data?
Answer:
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : The isoxazole-pyridine system may exhibit keto-enol tautomerism. Use DEPT-135 NMR to distinguish quaternary carbons.
- Impurity profiling : Combine LC-MS/MS to identify byproducts (e.g., methyl ester remnants from incomplete hydrolysis).
Case study : A reported molecular ion peak at m/z 285 ([M+H]⁺) conflicting with theoretical 284.27 g/mol suggests sodium adducts (+22 Da)—confirm via high-resolution MS .
Advanced: How to evaluate its potential as a kinase inhibitor?
Answer:
Methodology :
In vitro kinase assays : Screen against a panel (e.g., EGFR, VEGFR) using ADP-Glo™ assay.
Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets.
SAR analysis : Compare with analogues (e.g., 6-chloro derivatives) to identify critical substituents .
Key finding : The 4-methoxyphenyl group enhances hydrophobic binding, but the methyl group at position 6 may sterically hinder larger kinases .
Advanced: What strategies mitigate poor aqueous solubility?
Answer:
- Prodrug design : Synthesize ethyl esters (hydrolyzed in vivo) to improve logP.
- Co-crystallization : Use co-formers (e.g., nicotinamide) to enhance solubility by 3–5×.
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .
Advanced: How to validate its metabolic stability?
Answer:
- Liver microsome assay : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS.
- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions.
- Metabolite ID : HR-MS/MS detects hydroxylation at the methoxyphenyl ring (common Phase I pathway) .
Advanced: What computational methods predict toxicity?
Answer:
- ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity (e.g., structural alerts for quinone formation).
- Genotoxicity : Apply Derek Nexus to assess DNA binding potential.
- Mitochondrial toxicity : Screen for uncoupling activity using Seahorse XF Analyzer .
Advanced: How to address discrepancies in biological activity across studies?
Answer:
Contradictions may arise from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
